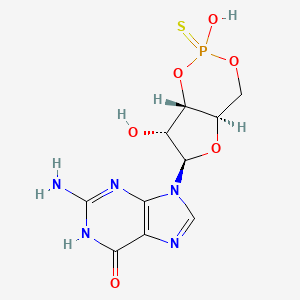
(Rp)-cGMPS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate is a cyclic nucleotide analog that has been widely used in scientific research. This compound is a stereoisomer of guanosine-3’,5’-cyclic monophosphorothioate, where the sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate group. It is known for its ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinases, making it a valuable tool in the study of cyclic guanosine monophosphate signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate typically involves the use of guanosine as the starting material. The key steps include the phosphorylation of guanosine to form guanosine-3’,5’-cyclic monophosphate, followed by the introduction of a sulfur atom to replace one of the non-bridging oxygen atoms. This can be achieved through the use of thiophosphoryl chloride or other sulfurizing agents under controlled conditions.
Industrial Production Methods
Industrial production of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state.
Substitution: The sulfur atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate with hydrogen peroxide can yield guanosine-3’,5’-cyclic monophosphorothioate sulfoxide.
Applications De Recherche Scientifique
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the structure and function of cyclic guanosine monophosphate-dependent protein kinases.
Biology: The compound is employed to investigate cyclic guanosine monophosphate signaling pathways in various biological systems.
Medicine: It has potential therapeutic applications in the treatment of diseases related to cyclic guanosine monophosphate signaling dysregulation.
Industry: The compound is used in the development of diagnostic assays and as a research tool in pharmaceutical development.
Mécanisme D'action
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate exerts its effects by selectively inhibiting cyclic guanosine monophosphate-dependent protein kinases. The sulfur atom in the phosphate group enhances its binding affinity to the regulatory subunits of these kinases, thereby blocking their activity. This inhibition disrupts the downstream signaling pathways mediated by cyclic guanosine monophosphate, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Sp)-guanosine-3’,5’-cyclic monophosphorothioate: Another stereoisomer with similar inhibitory effects on cyclic guanosine monophosphate-dependent protein kinases.
Guanosine-3’,5’-cyclic monophosphate: The parent compound without the sulfur substitution, which acts as a natural activator of cyclic guanosine monophosphate-dependent protein kinases.
Uniqueness
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate is unique due to its selective inhibition of cyclic guanosine monophosphate-dependent protein kinases, which is not observed with the parent compound or other stereoisomers. This selectivity makes it a valuable tool for studying cyclic guanosine monophosphate signaling pathways and developing potential therapeutic agents.
Propriétés
Formule moléculaire |
C10H12N5O6PS |
|---|---|
Poids moléculaire |
361.27 g/mol |
Nom IUPAC |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O6PS/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17)/t3-,5-,6-,9-,22?/m1/s1 |
Clé InChI |
JZAJZXRXCHCRMU-QVRNUERCSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


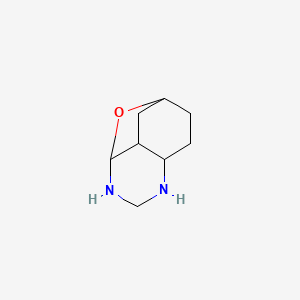
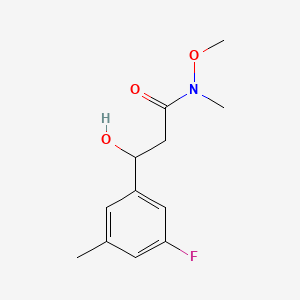
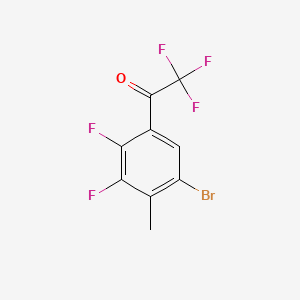
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)

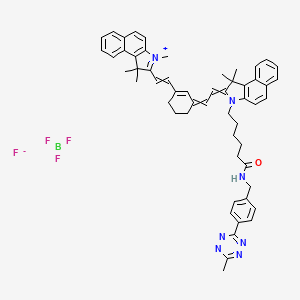
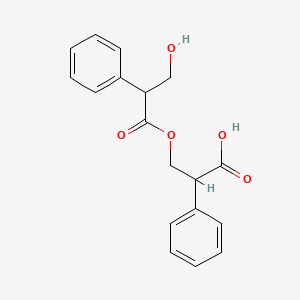
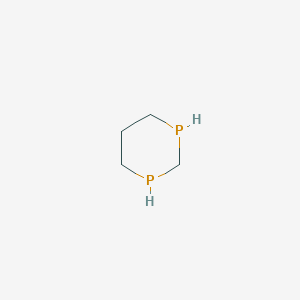
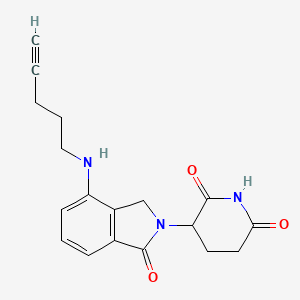
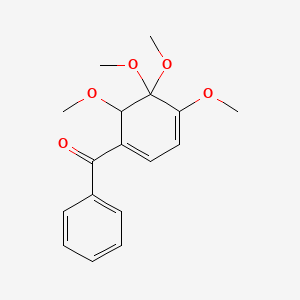
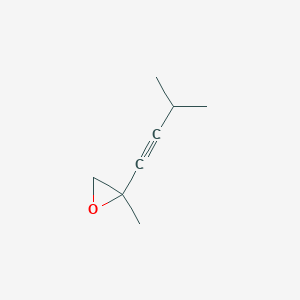

![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

